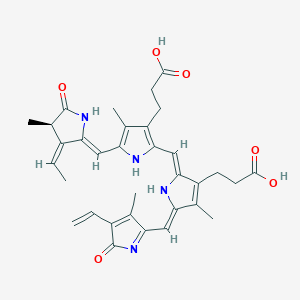

(3Z)-Phytochromobilin

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Phytochromobilin is a member of the class of bilins which functions as the chromophore of light-sensing phytochromes in plants. It has a role as a cofactor and a phytochrome chromophore.

Aplicaciones Científicas De Investigación

Biosynthesis of Phytochrome Chromophore

(3Z)-Phytochromobilin is synthesized from biliverdin IX alpha through the action of phytochromobilin synthase, a ferredoxin-dependent enzyme. This synthesis is an essential step in the formation of the phytochrome chromophore, which is vital for the photoreceptive function of phytochromes in plants. The conversion of biliverdin to this compound occurs prior to its isomerization to (3E)-phytochromobilin, indicating its role as an immediate precursor in this biosynthetic pathway .

Table 1: Key Enzymatic Reactions Involving this compound

| Reaction | Enzyme | Substrate | Product |

|---|---|---|---|

| Biliverdin reduction | Phytochromobilin synthase | Biliverdin IX alpha | This compound |

| Isomerization | Isomerase | This compound | (3E)-Phytochromobilin |

Photoreception and Signal Transduction

The primary function of this compound lies in its role as a chromophore for phytochromes, which are involved in light sensing and signal transduction pathways. Upon absorption of red or far-red light, this compound undergoes isomerization to (3E)-phytochromobilin, triggering conformational changes in phytochrome proteins that lead to various physiological responses such as seed germination, stem elongation, and flowering .

Case Study: Phytochrome Functionality in Tomato Plants

Research has shown that deficiency in phytochrome chromophore biosynthesis, including that of this compound, adversely affects sugar metabolism and fruit ripening in tomato plants. Specifically, the lack of this chromophore delays ethylene production and alters auxin signaling pathways, which are crucial for fruit development and maturation .

Biotechnological Applications

The unique properties of this compound have led to its exploration in various biotechnological applications:

- Optogenetics : Phytochromes, utilizing this compound as a chromophore, have been employed to control gene expression and signal transduction in mammalian cells through light activation. This approach allows for precise spatial and temporal control over cellular processes .

- Synthetic Biology : The incorporation of this compound into synthetic biological systems enables the development of light-responsive devices and pathways that can be used for environmental monitoring or targeted therapeutic strategies.

Table 2: Applications of this compound in Biotechnology

| Application | Description |

|---|---|

| Optogenetics | Control of gene expression via light activation using phytochrome systems |

| Synthetic Biology | Development of light-responsive circuits for environmental sensing |

Future Directions and Research Opportunities

Ongoing research into this compound focuses on understanding its structural properties and interactions within phytochrome complexes. Advances in crystallography and spectroscopy may provide deeper insights into the mechanisms by which this compound mediates light perception and signal transduction. Furthermore, exploring its applications beyond plants could open new avenues for medical and agricultural innovations.

Propiedades

Fórmula molecular |

C33H36N4O6 |

|---|---|

Peso molecular |

584.7 g/mol |

Nombre IUPAC |

3-[(2Z,5Z)-2-[[3-(2-carboxyethyl)-5-[(Z)-[(3Z,4R)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethenyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid |

InChI |

InChI=1S/C33H36N4O6/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26/h7-8,13-15,19,34-35H,2,9-12H2,1,3-6H3,(H,37,42)(H,38,39)(H,40,41)/b20-7-,24-13-,27-14-,28-15-/t19-/m1/s1 |

Clave InChI |

LXWZWRRIEITWMN-ZUTFDUMMSA-N |

SMILES |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES isomérico |

C/C=C\1/[C@H](C(=O)N/C1=C\C2=C(C(=C(N2)/C=C\3/C(=C(/C(=C/C4=NC(=O)C(=C4C)C=C)/N3)C)CCC(=O)O)CCC(=O)O)C)C |

SMILES canónico |

CC=C1C(C(=O)NC1=CC2=C(C(=C(N2)C=C3C(=C(C(=CC4=NC(=O)C(=C4C)C=C)N3)C)CCC(=O)O)CCC(=O)O)C)C |

Sinónimos |

phytochromobilin |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.